![molecular formula C22H19Cl2N3O4S B5522897 N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5522897.png)
N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide
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Overview
Description
The interest in detailed chemical analysis including synthesis, molecular structure, and properties of complex organic compounds lies in their potential applications across various fields, including materials science, pharmaceuticals, and environmental studies. Compounds like the one mentioned are part of ongoing research to understand their behavior and potential utility.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, including the formation of intermediate compounds and the use of specific catalysts or conditions to achieve the desired end product. For instance, the direct hydrazinosulfonylation of aryl electrophiles with SO2 and hydrazines has emerged as an efficient method for the synthesis of aryl N-aminosulfonamides, which could provide insight into similar synthetic pathways for the compound (Hsu et al., 2023).
Molecular Structure Analysis
The molecular structure of organic compounds can be elucidated using various spectroscopic methods, including NMR, IR, and mass spectrometry. These techniques help in understanding the compound's framework and the spatial arrangement of atoms, essential for predicting reactivity and interaction with biological systems.
Chemical Reactions and Properties
Understanding the chemical reactions and properties of a compound involves studying its reactivity with different chemical reagents, stability under various conditions, and its potential to undergo specific chemical transformations. For instance, the reaction mechanisms and conditions for the formation of Schiff bases and their derivatives provide valuable insights into the chemical behavior of similar compounds (Issac & Tierney, 1996).
Scientific Research Applications
Crystal Structure Analysis
Research on similar N-acylhydrazone compounds, such as those described by Purandara, Foro, and Thimme Gowda (2021), highlights the importance of crystal structure analysis in understanding the molecular configurations and interactions of such compounds. These studies provide insights into the molecular arrangements, which are crucial for designing compounds with desired physical and chemical properties (H. Purandara, S. Foro, & B. Thimme Gowda, 2021).
Carbonic Anhydrase Inhibition
Compounds similar to the one have been synthesized and evaluated for their inhibitory effects on carbonic anhydrase, an enzyme critical in various physiological processes. For example, Gul and colleagues (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides and assessed their inhibitory effects on human carbonic anhydrase isoenzymes, indicating potential applications in treating conditions where carbonic anhydrase activity is implicated (H. Gul et al., 2016).
Anticancer Properties
Another avenue of research involves evaluating the anticancer potential of sulfonamide-based compounds. For instance, Rathish and colleagues (2012) synthesized novel pyridazinone derivatives bearing a benzenesulfonamide moiety and evaluated their anticancer activity against various human cancer cell lines. This suggests that similar compounds, including N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide, might also hold promise in anticancer research (I. G. Rathish et al., 2012).
Safety and Hazards
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2N3O4S/c1-31-17-12-10-16(11-13-17)27(32(29,30)18-6-3-2-4-7-18)15-22(28)26-25-14-19-20(23)8-5-9-21(19)24/h2-14H,15H2,1H3,(H,26,28)/b25-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFLNSLWNYEJAR-AFUMVMLFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NN=CC2=C(C=CC=C2Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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